2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Description
2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group attached to the acetyl moiety and a complex N-substituent comprising a furan-2-yl ring and a hydroxypropyl chain.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-15(19,13-3-2-8-20-13)10-17-14(18)9-11-4-6-12(16)7-5-11/h2-8,19H,9-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVRNGFEMJMJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves the reaction of 4-fluoroaniline with 2-furan-2-yl-2-hydroxypropylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow biocatalysis, which allows for the efficient and scalable synthesis of enantiomerically pure products. This method uses immobilized enzymes to catalyze the reaction, providing high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The sulfanyl group in ’s compound introduces a sulfur atom, which may enhance radical scavenging or metal-binding properties compared to the oxygen-based acetamide linkage in the target compound . The thioether in ’s compound (3e) improves solubility in polar solvents but may reduce metabolic stability due to susceptibility to oxidation .
Synthetic Accessibility :
- Multicomponent reactions (e.g., ) achieve higher yields (>80%) for complex acetamides, suggesting a viable route for optimizing the target compound’s synthesis .
- The target compound’s furan-hydroxypropyl side chain may require specialized protecting-group strategies to preserve the hydroxyl group during synthesis .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group enhances lipophilicity (logP ~2.5–3.0) across all analogs, favoring blood-brain barrier penetration .
- Thermal Stability : ’s compound has a melting point of 150–152°C, suggesting that bulky N-substituents (e.g., cyclohexyl) improve crystallinity, a property the target compound may share due to its hydroxypropyl chain .
Biological Activity
2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H20FNO3
- Molecular Weight : Approximately 349.4 g/mol
The presence of a furan ring , a fluorophenyl group , and an acetamide moiety contributes to its pharmacological properties. The unique arrangement of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing physiological responses.
Biological Activity and Therapeutic Potential
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
-
Anticancer Activity :
Compound Name Cell Line IC50 (µM) Compound A A549 0.71 Compound B MCF-7 0.46 Compound C HCT116 0.39 -
Anti-inflammatory Effects :
- Compounds similar to this acetamide have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .
-
Antimicrobial Properties :
- The presence of the furan moiety is associated with antimicrobial activity, making it a candidate for further exploration in treating infections .
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
-
Study on Anticancer Activity :
Xia et al. explored various derivatives for anticancer potential, revealing that certain modifications significantly enhanced cytotoxicity against tumor cells . -
Anti-inflammatory Research :
Research conducted by Fan et al. demonstrated that specific derivatives exhibited marked anti-inflammatory effects in vitro, suggesting potential applications in chronic inflammatory diseases .
Q & A
Basic Questions
1.1. What are the standard synthetic protocols for 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide?
Answer:
The synthesis typically involves a multi-step sequence:
Amide Coupling: React 4-fluorophenylacetic acid with 2-(furan-2-yl)-2-hydroxypropylamine using carbodiimide reagents (e.g., EDC) and activators (e.g., HOBt) in anhydrous dichloromethane at 0–5°C for 24 hours .
Purification: Post-reaction, the crude product is washed with NaHCO₃ (5%) to remove unreacted acid, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the pure acetamide .
Key Parameters:
- Solvent choice (DMF or DCM) impacts reaction kinetics.
- Temperature control (<10°C) minimizes side reactions like epimerization .
1.2. How is structural confirmation of this compound achieved?
Answer:
Structural elucidation relies on spectroscopic and crystallographic methods:
- NMR:
- ¹H NMR: Peaks at δ 7.2–7.4 ppm (fluorophenyl aromatic protons) and δ 6.2–6.4 ppm (furan protons) confirm substituent integration .
- ¹³C NMR: Carbonyl (C=O) resonance at ~170 ppm and furan C2/C5 signals at ~110 ppm .
- X-ray Crystallography: Intramolecular C–H···O hydrogen bonds stabilize the conformation, as seen in related fluorophenyl acetamides .
Advanced Research Questions
2.1. How can synthetic yields be optimized for this compound?
Answer:
Yield optimization requires addressing bottlenecks:
- Reagent Ratios: A 1.2:1 molar ratio of amine to acid precursor reduces unreacted starting material .
- Catalyst Screening: DMAP (4-dimethylaminopyridine) accelerates coupling efficiency by 15–20% in DMF .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction extraction to remove by-products .
Data Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt in DCM | 68 | 95 |
| EDC/DMAP in DMF | 82 | 98 |
2.2. What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity often stem from:
- Impurity Profiles: Trace furan oxidation by-products (e.g., furanones) can exhibit off-target effects. HPLC-MS purity checks (>98%) are critical .
- Assay Variability: Standardize cell-based assays (e.g., IC₅₀ measurements) using positive controls (e.g., doxorubicin for cytotoxicity) .
- Stereochemical Effects: The 2-hydroxypropyl group’s configuration (R/S) impacts receptor binding. Chiral HPLC or Mosher’s analysis clarifies enantiomeric contributions .
2.3. How is structure-activity relationship (SAR) analyzed for fluorophenyl-furan hybrids?
Answer:
SAR studies focus on:
- Substituent Modifications:
- Electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring enhance enzyme inhibition (e.g., kinase IC₅₀ < 1 µM) .
- Furan methylation reduces metabolic degradation in hepatic microsomes .
- Pharmacophore Mapping: Molecular docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding between the acetamide carbonyl and Thr87 in target enzymes .
2.4. What methods validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Confirms target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- Fluorescence Polarization: Competes with labeled probes (e.g., FITC-ATP) to quantify binding affinity (Kd) for kinases .
- Knockdown/Rescue Experiments: CRISPR-Cas9 knockout of the putative target gene reverses the compound’s biological effect .
Methodological Challenges
3.1. How are spectral overlaps in NMR resolved for this compound?
Answer:
- 2D NMR Techniques:
- HSQC: Correlates ¹H and ¹³C signals to distinguish overlapping aromatic protons .
- NOESY: Identifies spatial proximity between the hydroxypropyl group and fluorophenyl ring, confirming stereochemistry .
- Deuterated Solvents: DMSO-d₆ resolves broad hydroxy proton signals at δ 4.8–5.2 ppm .
3.2. What computational tools predict metabolic stability?
Answer:
- In Silico Tools:
- SwissADME: Predicts CYP450 metabolism sites (e.g., furan oxidation to cis-diols) .
- MetaSite: Simulates phase I/II metabolic pathways, prioritizing stable derivatives for synthesis .
- In Vitro Validation: Human liver microsomes (HLM) incubations quantify half-life (t₁/₂) and intrinsic clearance .
Future Directions
- Proteomics Profiling: TMT-based mass spectrometry identifies off-target protein interactions .
- Hybrid Analogues: Incorporating thiophene instead of furan improves metabolic stability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
